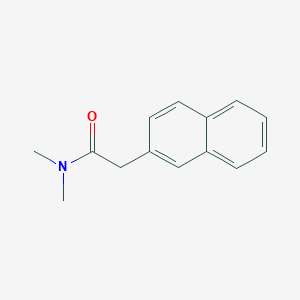![molecular formula C12H14ClNO3 B6635604 3-[(4-Chloro-2-methylbenzoyl)amino]butanoic acid](/img/structure/B6635604.png)
3-[(4-Chloro-2-methylbenzoyl)amino]butanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-[(4-Chloro-2-methylbenzoyl)amino]butanoic acid, also known as CB-30865, is a chemical compound that has been the focus of scientific research in recent years. This compound belongs to the family of benzoylphenylurea (BPU) herbicides and has been found to have potential applications in various fields, including agriculture and medicine. In
作用機序
3-[(4-Chloro-2-methylbenzoyl)amino]butanoic acid exerts its effects by inhibiting the activity of the enzyme acetyl-CoA carboxylase (ACC), which is involved in fatty acid synthesis. By inhibiting this enzyme, 3-[(4-Chloro-2-methylbenzoyl)amino]butanoic acid can prevent the growth and proliferation of certain cells, including cancer cells. This mechanism of action has been studied extensively and has been found to be effective in various experimental models.
Biochemical and Physiological Effects:
3-[(4-Chloro-2-methylbenzoyl)amino]butanoic acid has been found to have various biochemical and physiological effects in experimental models. In cancer cells, it has been shown to induce cell cycle arrest and apoptosis, leading to the inhibition of tumor growth. In plants, it has been found to inhibit the synthesis of fatty acids, leading to the inhibition of plant growth. 3-[(4-Chloro-2-methylbenzoyl)amino]butanoic acid has also been studied for its effects on lipid metabolism and insulin sensitivity, making it a potential therapeutic agent for metabolic disorders.
実験室実験の利点と制限
3-[(4-Chloro-2-methylbenzoyl)amino]butanoic acid has several advantages for use in lab experiments. It is a well-characterized compound with a known mechanism of action, making it a useful tool for studying the activity of enzymes involved in fatty acid synthesis. It is also relatively stable and easy to synthesize, making it a viable option for large-scale experiments. However, 3-[(4-Chloro-2-methylbenzoyl)amino]butanoic acid also has some limitations, including its potential toxicity and limited solubility in aqueous solutions.
将来の方向性
There are several future directions for research on 3-[(4-Chloro-2-methylbenzoyl)amino]butanoic acid. One area of interest is the development of more potent and selective inhibitors of ACC, which could have potential applications in cancer therapy and other diseases. Another area of interest is the study of 3-[(4-Chloro-2-methylbenzoyl)amino]butanoic acid in combination with other drugs, which could enhance its therapeutic effects. Additionally, further research is needed to explore the potential applications of 3-[(4-Chloro-2-methylbenzoyl)amino]butanoic acid in agriculture and other fields.
合成法
The synthesis of 3-[(4-Chloro-2-methylbenzoyl)amino]butanoic acid involves a series of chemical reactions that start with the condensation of 4-chloro-2-methylbenzoic acid with 1,4-diaminobutane in the presence of a coupling agent. The resulting product is then treated with a reagent to form the final compound, 3-[(4-Chloro-2-methylbenzoyl)amino]butanoic acid. The synthesis of this compound has been optimized to improve its yield and purity, making it a viable option for large-scale production.
科学的研究の応用
3-[(4-Chloro-2-methylbenzoyl)amino]butanoic acid has been found to have potential applications in various fields of scientific research. In agriculture, it has been studied as a potential herbicide due to its ability to inhibit the growth of certain plants. In medicine, it has been explored for its potential as a therapeutic agent for cancer and other diseases. 3-[(4-Chloro-2-methylbenzoyl)amino]butanoic acid has also been studied for its ability to modulate the activity of certain enzymes, making it a potential tool for drug discovery and development.
特性
IUPAC Name |
3-[(4-chloro-2-methylbenzoyl)amino]butanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14ClNO3/c1-7-5-9(13)3-4-10(7)12(17)14-8(2)6-11(15)16/h3-5,8H,6H2,1-2H3,(H,14,17)(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YAGWRLOGRUMRSX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Cl)C(=O)NC(C)CC(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[(4-Chloro-2-methylbenzoyl)amino]butanoic acid | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(2R)-3-methyl-2-[(1-methylimidazole-4-carbonyl)amino]butanoic acid](/img/structure/B6635529.png)
![(2R)-2-[(1-methylimidazole-4-carbonyl)amino]-3-phenylpropanoic acid](/img/structure/B6635543.png)

![N-[(5-bromothiophen-2-yl)methyl]but-2-ynamide](/img/structure/B6635553.png)

![2-[(4-Chloro-3-fluorobenzoyl)-methylamino]butanoic acid](/img/structure/B6635571.png)

![3-[(4-Chloro-2-methylbenzoyl)amino]propanoic acid](/img/structure/B6635580.png)
![2-[(4-Chloro-2-methylbenzoyl)-(cyclopropylmethyl)amino]acetic acid](/img/structure/B6635588.png)
![5-[[(4-Chloro-2-methylbenzoyl)amino]methyl]furan-2-carboxylic acid](/img/structure/B6635606.png)
![2-[3-[(4-Chloro-2-methylbenzoyl)amino]phenyl]acetic acid](/img/structure/B6635621.png)
![4-[(4-Chloro-2-methylbenzoyl)amino]cyclohexane-1-carboxylic acid](/img/structure/B6635623.png)
![4-Methyl-2-[(2-phenylpropanoylamino)methyl]-1,3-thiazole-5-carboxylic acid](/img/structure/B6635638.png)
![2-[4-(2-Phenylpropanoyl)-1,4-diazepan-1-yl]acetic acid](/img/structure/B6635644.png)